chemical structure and properties of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
chemical structure and properties of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data on this specific molecule, this document synthesizes information from established chemical principles and analogous structures to predict its chemical and physical properties, propose a viable synthetic route, and discuss its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of new chemical entities incorporating the azetidine and pyrrolidinone scaffolds.
Introduction and Rationale
The confluence of strained ring systems with biologically active moieties presents a fertile ground for the discovery of novel therapeutics. Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest due to their unique structural and electronic properties imparted by ring strain.[1][2] This inherent strain, while rendering them more stable and easier to handle than their three-membered aziridine counterparts, provides a driving force for unique reactivity.[2] The incorporation of an azetidine core into a molecule can lead to improved metabolic stability, solubility, and target-binding affinity.
The 2-oxopyrrolidinone (or pyroglutamate) motif is another privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[3] The combination of these two scaffolds, linked and protected by a benzyl carboxylate group, results in the novel entity, Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate. This guide aims to provide a foundational understanding of this molecule, stimulating further experimental investigation into its properties and potential applications.
Molecular Structure and Physicochemical Properties
Based on the chemical name, the structure of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate can be elucidated. The core of the molecule is a 3-substituted azetidine ring. The nitrogen of the azetidine is protected with a benzyl carboxylate (Cbz or Z) group, a common protecting group in organic synthesis.[4][5] The 3-position of the azetidine ring is substituted with a 2-oxopyrrolidin-1-yl group.
Caption: Chemical structure of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₅H₁₈N₂O₃ | Derived from the chemical name. |
| Molecular Weight | 274.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | By analogy to similar compounds like benzyl carbamate.[4] |
| Solubility | Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); sparingly soluble in water. | Based on the presence of the benzyl group and the overall organic nature of the molecule.[5] |
| Melting Point | Expected to be in the range of 80-150 °C. | This is a broad estimation; the exact value would depend on the crystalline form. Benzyl carbamate has a melting point of 86-90 °C.[4] |
| LogP | ~1.5 - 2.5 | Estimated based on the constituent functional groups. |
Proposed Synthetic Pathway
A plausible synthetic route for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate would likely involve a multi-step process, starting from commercially available precursors. A key step would be the formation of the C-N bond between the azetidine ring and the pyrrolidinone moiety.
Caption: Proposed two-step synthetic pathway for Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of Benzyl 3-aminoazetidine-1-carboxylate
This intermediate can be synthesized from Benzyl 3-oxoazetidine-1-carboxylate via reductive amination.
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Dissolve Benzyl 3-oxoazetidine-1-carboxylate in a suitable solvent such as methanol.
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Add ammonium acetate and sodium cyanoborohydride.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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Work up the reaction by quenching with water and extracting with an organic solvent.
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Purify the crude product by column chromatography to yield Benzyl 3-aminoazetidine-1-carboxylate.
Step 2: Synthesis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
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Dissolve Benzyl 3-aminoazetidine-1-carboxylate in a chlorinated solvent like dichloromethane, and cool in an ice bath.
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Add a base, such as triethylamine, followed by the dropwise addition of 4-chlorobutanoyl chloride.
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Allow the reaction to warm to room temperature and stir until completion.
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Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the intermediate, Benzyl 3-(4-chlorobutanamido)azetidine-1-carboxylate.
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Dissolve this intermediate in an anhydrous polar aprotic solvent like DMF.
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Add a strong base, such as sodium hydride, portion-wise at 0 °C.[6]
-
Stir the reaction at room temperature to facilitate intramolecular cyclization.
-
Quench the reaction with a saturated solution of ammonium chloride and extract the product with ethyl acetate.[6]
-
Purify the final product by silica gel column chromatography.
Predicted Spectroscopic Characterization
The structural elucidation of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations | Interpretation |
| ¹H NMR | ∙ δ 7.3-7.4 (m, 5H): Aromatic protons of the benzyl group.∙ δ ~5.1 (s, 2H): Methylene protons of the benzyl group.∙ δ ~4.0-4.5 (m, 4H): Azetidine ring protons.∙ δ ~3.5 (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the nitrogen.∙ δ ~2.4 (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the carbonyl.∙ δ ~2.0 (quint, 2H): Methylene protons of the pyrrolidinone ring. | The chemical shifts and coupling patterns would confirm the presence of all constituent parts of the molecule. NOE experiments could confirm the connectivity between the azetidine and pyrrolidinone rings.[7] |
| ¹³C NMR | ∙ δ ~175: Carbonyl carbon of the pyrrolidinone.∙ δ ~156: Carbonyl carbon of the carbamate.∙ δ ~136: Quaternary aromatic carbon.∙ δ 127-129: Aromatic carbons.∙ δ ~67: Methylene carbon of the benzyl group.∙ δ ~50-60: Azetidine ring carbons.∙ δ ~45: Methylene carbon of the pyrrolidinone adjacent to the nitrogen.∙ δ ~30: Methylene carbon of the pyrrolidinone adjacent to the carbonyl.∙ δ ~18: Methylene carbon of the pyrrolidinone. | The number and chemical shifts of the signals would correspond to the 15 unique carbon atoms in the molecule. |
| FT-IR (cm⁻¹) | ∙ ~1740: C=O stretch of the carbamate.[8][9]∙ ~1680: C=O stretch of the amide (pyrrolidinone).[9]∙ ~3030: Aromatic C-H stretch.∙ ~2950: Aliphatic C-H stretch.∙ ~1250: C-N stretch. | The presence of two distinct carbonyl stretching frequencies would be a key indicator of the molecular structure. |
| Mass Spectrometry (ESI-MS) | ∙ [M+H]⁺ at m/z 275.13∙ [M+Na]⁺ at m/z 297.11 | The exact mass measurements would confirm the elemental composition. Fragmentation patterns could show the loss of the benzyl group or cleavage of the azetidine ring.[10][11] |
Potential Applications and Areas for Future Research
Given the biological activities associated with the azetidine and pyrrolidinone scaffolds, Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate represents a promising candidate for various therapeutic areas.
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Neurodegenerative Diseases: The pyrrolidinone core is a key feature of nootropic drugs. Further investigation could explore the potential of this molecule as a modulator of cognitive function.
-
Anticancer Agents: Many azetidine-containing compounds have demonstrated antiproliferative activity.[12] The cytotoxic effects of this novel compound against various cancer cell lines should be evaluated.
-
Antimicrobial Agents: Pyrrolidinone derivatives have been shown to possess antibacterial and antifungal properties.[3] Screening for antimicrobial activity would be a valuable line of inquiry.
-
Triple Reuptake Inhibitors (TRIs): 3-substituted azetidines have been explored as TRIs for the treatment of depression.[13][14]
Caption: A logical workflow for the biological evaluation of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate.
Conclusion
Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a novel molecule that combines the structurally interesting and biologically relevant azetidine and pyrrolidinone moieties. While direct experimental data is currently unavailable, this guide has provided a theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. The proposed synthetic route is practical, and the predicted spectroscopic data provide a basis for future structural confirmation. The potential for this molecule to exhibit valuable biological activity warrants its synthesis and thorough investigation by the scientific community.
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